molecular formula C15H9NaO8S B12385275 Genistein 7-Sulfate Sodium Salt

Genistein 7-Sulfate Sodium Salt

Cat. No.: B12385275
M. Wt: 372.3 g/mol
InChI Key: SYLBIYUBFYJFDV-UHFFFAOYSA-M
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Description

Genistein 7-sulfate (sodium) is a derivative of genistein, a naturally occurring isoflavone found in various soy-based products. Genistein is known for its wide range of pharmacological benefits, including anti-cancer, anti-inflammatory, and antioxidant properties . The sulfate derivative enhances the solubility and bioavailability of genistein, making it more effective for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of genistein 7-sulfate (sodium) typically involves the sulfonation of genistein. One common method includes reacting genistein with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) at low temperatures. The reaction is followed by neutralization with sodium hydroxide to yield genistein 7-sulfate (sodium) .

Industrial Production Methods

Industrial production of genistein 7-sulfate (sodium) often employs high-speed counter-current chromatography (HSCCC) for the efficient biotransformation of genistein from its glycoside form, genistin. This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Genistein 7-sulfate (sodium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, dihydro derivatives, and substituted genistein compounds .

Scientific Research Applications

Genistein 7-sulfate (sodium) has a broad range of scientific research applications:

Mechanism of Action

Genistein 7-sulfate (sodium) exerts its effects primarily through the inhibition of protein-tyrosine kinases and topoisomerase-II. It interacts with nuclear estrogen receptors to alter the transcription of cell-specific genes, thereby modulating various cellular pathways. This mechanism is particularly effective in inhibiting cancer cell growth and reducing cardiovascular risks in postmenopausal women .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Genistein 7-sulfate (sodium) stands out due to its enhanced solubility and bioavailability, making it more effective for therapeutic applications compared to its non-sulfated counterparts .

Properties

Molecular Formula

C15H9NaO8S

Molecular Weight

372.3 g/mol

IUPAC Name

sodium;[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate

InChI

InChI=1S/C15H10O8S.Na/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1

InChI Key

SYLBIYUBFYJFDV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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